molecular formula C7H12N2O2 B3051921 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione CAS No. 37021-15-1

3-Ethyl-5,5-dimethylimidazolidine-2,4-dione

Cat. No. B3051921
CAS RN: 37021-15-1
M. Wt: 156.18 g/mol
InChI Key: PUOUKAVMFCKYKW-UHFFFAOYSA-N
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Description

3-Ethyl-5,5-dimethylimidazolidine-2,4-dione is a chemical compound with the CAS Number: 37021-15-1 . It has a molecular weight of 156.18 and is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione can be represented by the InChI code: 1S/C7H12N2O2/c1-4-9-5(10)7(2,3)8-6(9)11/h4H2,1-3H3,(H,8,11) .


Physical And Chemical Properties Analysis

3-Ethyl-5,5-dimethylimidazolidine-2,4-dione is a powder at room temperature . It has a melting point of 92-96 degrees Celsius .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione:

Pharmaceutical Development

3-Ethyl-5,5-dimethylimidazolidine-2,4-dione is used in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a precursor or intermediate in the development of drugs, particularly those targeting neurological and cardiovascular conditions .

Organic Synthesis

This compound is valuable in organic synthesis due to its stability and reactivity. It serves as a building block for creating more complex molecules, which are essential in the development of new materials and chemicals .

Agricultural Chemistry

In agricultural chemistry, 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione is utilized in the formulation of pesticides and herbicides. Its properties help in enhancing the efficacy and stability of these agrochemicals, leading to better crop protection solutions .

Polymer Science

The compound is also significant in polymer science, where it is used to modify the properties of polymers. It can improve the thermal stability, mechanical strength, and chemical resistance of polymeric materials, making them suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione is employed as a reagent for detecting and quantifying specific substances. Its reactivity with certain analytes makes it useful in various analytical techniques, including chromatography and spectroscopy .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-ethyl-5,5-dimethylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-4-9-5(10)7(2,3)8-6(9)11/h4H2,1-3H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOUKAVMFCKYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(NC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343204
Record name 3-ethyl-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5,5-dimethylimidazolidine-2,4-dione

CAS RN

37021-15-1
Record name 3-ethyl-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-5,5-dimethylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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